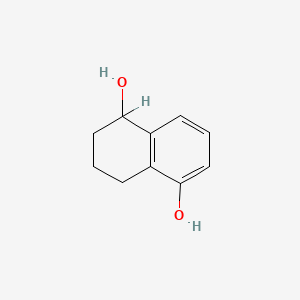

1,2,3,4-Tetrahydronaphthalene-1,5-diol

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDTCFDQGAVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264315 | |

| Record name | 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40771-26-4 | |

| Record name | 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40771-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040771264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40771-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1,5-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK9XA2NDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Tetrahydronaphthalene Scaffolds in Organic Chemistry

The tetrahydronaphthalene scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclohexane (B81311) ring, represents a privileged structure in the field of organic chemistry. nih.gov This structural motif is a partially hydrogenated derivative of naphthalene (B1677914) and is also known by the common name tetralin. nih.gov Its importance stems from its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.net

The tetralin framework is a core component of various natural products and synthetic molecules with significant therapeutic properties. researchgate.net For instance, it forms the structural basis for certain anthracycline antibiotics known for their application in cancer chemotherapy. researchgate.netnih.gov The antidepressant sertraline (B1200038) also incorporates the tetralin ring system, highlighting its relevance in medicinal chemistry. researchgate.net Furthermore, derivatives of tetrahydronaphthalene have been investigated for a range of biological activities, including antifungal, anti-Parkinsonian, and anti-inflammatory effects. researchgate.net The chemical versatility of the tetralin scaffold allows for a variety of chemical transformations, such as dehydrogenation, hydrogenation, and ring-opening reactions, making it a valuable building block in the synthesis of complex molecular architectures. researchgate.net

An Overview of Dihydroxylated Tetrahydronaphthalenes and Their Research Relevance

The introduction of two hydroxyl groups onto the tetrahydronaphthalene framework gives rise to dihydroxylated tetrahydronaphthalenes, a class of compounds with notable research interest. The position of these hydroxyl groups on the scaffold can significantly influence the molecule's chemical and biological properties.

Research has shown that dihydroxylated tetralins are not only valuable intermediates in organic synthesis but can also exhibit intrinsic biological activity. For example, specific aminotetralin derivatives featuring dihydroxy substitutions, such as 6,7-dihydroxy-2-aminotetralin, have been identified as dopamine (B1211576) agonists, indicating their potential for investigation in the context of neurological disorders. nih.gov The metabolic pathways of tetralin in biological systems can also lead to the formation of dihydroxylated species, such as cis-tetralin-1,2-diol, as metabolic byproducts. nih.govresearchgate.net

Furthermore, the synthesis of various dihydroxylated tetrahydronaphthalene isomers is a subject of ongoing research, with studies focusing on developing efficient synthetic routes to access these compounds. These molecules can serve as precursors to a range of other functionalized tetralin derivatives with potential applications in materials science and medicinal chemistry. researchgate.net For instance, they can be used to synthesize more complex structures like aryl tetralin lignans, which have been explored for their potential antiviral activities. researchgate.net

A Specific Focus on 1,2,3,4 Tetrahydronaphthalene 1,5 Diol

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral compounds, combining the precision of enzymes with the versatility of chemical reactions. These approaches are particularly effective for producing enantiopure diols through kinetic resolution or direct, stereoselective oxidation of aromatic precursors.

Enzymatic Kinetic Resolution Strategies for 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene

Enzymatic kinetic resolution (EKR) is a widely used technique to separate enantiomers from a racemic mixture. This method relies on an enzyme, typically a lipase (B570770), that preferentially catalyzes the transformation of one enantiomer at a much higher rate than the other, resulting in a mixture of an enantioenriched product and the unreacted, enantioenriched starting material. Lipase-catalyzed EKR, through reactions like hydrolysis or transesterification, is a prominent strategy for producing optically active alcohols and diols.

For diols structurally related to this compound, lipases from various microbial sources such as Pseudomonas cepacia (often used interchangeably with Burkholderia cepacia), Candida antarctica, and Pseudomonas fluorescens have proven effective in resolving racemic mixtures. The choice of enzyme, solvent, and acyl donor are critical parameters that must be optimized to achieve high enantioselectivity.

The performance of biocatalysts can be significantly enhanced through immobilization, which improves stability, facilitates catalyst recovery, and allows for reuse. A study on the kinetic resolution of racemic 1,2-diols utilized Burkholderia cepacia lipase (BCL) immobilized on a biodegradable binary blend of hydroxypropyl methyl cellulose (B213188) (HPMC) and polyvinyl alcohol (PVA). This immobilization technique not only improved the enzyme's activity but also demonstrated excellent recyclability, maintaining good yield and enantiomeric excess for up to nine cycles.

Optimization of such systems involves several factors. The choice of solvent is crucial, as it can influence enzyme activity and enantioselectivity. Molecular dynamics simulations have been employed to understand the effect of different solvents on the enzyme's structure and function. Furthermore, the nature of the acylating agent in transesterification reactions plays a significant role. For instance, in the resolution of aryltrimethylsilyl chiral alcohols, lipase-catalyzed transesterification yielded excellent results with high conversions and enantiomeric excesses. The optimization process aims to find the ideal combination of enzyme support, reaction medium, and reactants to maximize both the conversion rate and the enantiomeric purity of the desired product.

The success of a kinetic resolution is quantified by two key parameters: the enantiomeric excess (ee) of both the product (eep) and the remaining substrate (ees), and the enantiomeric ratio (E). The enantiomeric ratio is a measure of the enzyme's selectivity and is calculated from the conversion percentage (c) and the enantiomeric excesses. An E value greater than 15 is generally considered practical for the separation of enantiomers.

Productivity is determined by the reaction rate

Chemical Synthesis Routes from Precursors

The construction of the this compound skeleton and its related isomers often originates from simple, commercially available naphthalene (B1677914) derivatives. These precursors undergo a series of transformations, including reduction and oxidation, to yield the desired structures.

A common and effective starting material for the synthesis of related isomers is Naphthalene-1,5-diol. nih.govresearchgate.net This precursor is subjected to hydrogenation to saturate the aromatic system, followed by oxidation to introduce desired functional groups.

The initial step in one prominent synthetic route involves the complete hydrogenation of the aromatic rings of Naphthalene-1,5-diol to produce a stereoisomeric mixture of decalin-1,5-diol. nih.gov This perhydrogenation is typically achieved under high pressure using a robust catalyst. A notable method employs a Raney nickel W-7 catalyst in an ethanol (B145695) solvent, which effectively reduces the naphthalene core to a saturated decalin system. nih.govresearchgate.net This transformation yields the decalindiol intermediate in good yield, setting the stage for subsequent functional group manipulations. nih.gov

Table 1: Reaction Conditions for Perhydrogenation of Naphthalene-1,5-diol

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | Raney nickel W-7 | 67% | nih.gov, researchgate.net |

| Solvent | Ethanol | ||

| Pressure | 110 bar | ||

| Temperature | 100 °C |

| Duration | 4 hours | | |

Following perhydrogenation, the resulting decalin-1,5-diol mixture is oxidized to form decalin-1,5-dione. nih.gov For this transformation, Tetra-n-propylammonium perruthenate (TPAP) has been identified as a superior reagent. nih.gov When used in conjunction with N-methylmorpholine N-oxide (NMO) as a co-oxidant, TPAP provides the corresponding dione (B5365651), as a mixture of cis- and trans-isomers, in a high yield of 88%. nih.gov

An alternative approach involves the direct oxidation of the decalindiol using o-iodylbenzoic acid (IBX). nih.govresearchgate.net This method can produce an enedione, specifically 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, in a 50% yield. nih.govresearchgate.net

Table 2: Comparison of Oxidation Reagents for Decalin-1,5-diol

| Reagent | Co-oxidant/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TPAP | N-methylmorpholine N-oxide (NMO) | Decalin-1,5-dione | 88% | nih.gov |

| IBX | Direct oxidation | 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | 50% | nih.gov, researchgate.net |

A sophisticated strategy for synthesizing tetrahydronaphthalene dione isomers involves the use of a bis(trimethylsilyloxy)diene intermediate. nih.govresearchgate.net This route begins with the decalin-1,5-dione obtained from the oxidation step described previously. The dione is converted into 1,2,3,5,6,7-hexahydro-4,8-di(trimethylsilyloxy)naphthalene by treatment with trimethylsilyl (B98337) iodide and 1,1,1,3,3,3-hexamethyldisilazane (HMDS). nih.gov

The crucial step in this sequence is the subsequent air oxidation of the bis(trimethylsilyloxy)diene. nih.govresearchgate.net By simply exposing the purified diene intermediate to air, a quantitative (100%) conversion to 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione is achieved. nih.gov This step highlights an efficient and high-yielding method that relies on the controlled oxidation of a silyl (B83357) enol ether derivative. nih.gov

The development of methods to produce specific enantiomers of tetrahydronaphthalene diols is critical for applications where chirality is key. Enzymatic and catalytic asymmetric reductions are powerful tools for this purpose. One such strategy employs the NADPH-dependent enzyme Tetrahydroxynaphthalene reductase (T4HNR). nih.govresearchgate.net This enzyme can asymmetrically reduce hydroxynaphthoquinones to produce enantioenriched secondary metabolites like (3S,4R)-3,4,8-trihydroxy-1-tetralone, demonstrating its utility in creating chiral diols on a tetralone framework. nih.govresearchgate.netfigshare.com

Another approach is the use of established chemical catalysts for asymmetric reduction. For instance, the enantioselective oxazaborolidine-catalyzed borane (B79455) reduction (CBS reduction) has been applied to the reduction of 2,3,4,6,7,8-hexahydronaphthalene-1,5-dione, yielding the corresponding chiral diol with high enantioselectivity. researchgate.net These methods provide pathways to optically active diols that are valuable as chiral building blocks.

Modern catalytic methods offer efficient and environmentally benign routes to the tetrahydronaphthalene (tetralin) core. A notable example is the selective hydrogenation of naphthalene itself. Research has demonstrated the use of platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer (Pt/HAP) as a highly effective catalyst. mdpi.com This system, operating in supercritical hexane, facilitates the hydrogenation of naphthalene to tetralin with excellent selectivity, minimizing the over-reduction to decalin. mdpi.com The process is notable for its high conversion rates and selectivity, representing a step towards green chemical synthesis. mdpi.com

Table 3: Performance of Pt/HAP Catalyst in Selective Naphthalene Hydrogenation

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst | 1 wt.% Pt on hyper-cross-linked aromatic polymer (HAP) | mdpi.com |

| Medium | Supercritical hexane | mdpi.com |

| Temperature | 250 °C | mdpi.com |

| Pressure | 6 MPa | mdpi.com |

| Selectivity to Tetralin | 97.0% (at 96% naphthalene conversion) | mdpi.com |

Beyond direct hydrogenation, other catalytic methods can construct the tetrahydronaphthalene skeleton. For example, an iron-catalyzed reaction using catalytic amounts of FeCl₃ can synthesize tetrahydronaphthalenes from aryl ketones through a 3,4-dihydro-2H-pyran intermediate. nih.gov This Lewis acid-catalyzed cyclization provides an alternative route to the core structure of these compounds. nih.gov

Oxidation and Dehydrogenation Reactions

Oxidation and dehydrogenation are fundamental transformations of this compound and its precursors, leading to the formation of corresponding diones and other unsaturated systems.

A key transformation related to the tetralin-1,5-dione system is the air oxidation of bis(trimethylsilyloxy)diene precursors. nih.gov The synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione can be achieved from a bis(trimethylsilyloxy)diene precursor, which is itself derived from decalin-1,5-dione. mdpi.com This reaction proceeds when the purified bis(enolsilylether) is left exposed to air, resulting in a quantitative conversion to the enedione. nih.gov

The proposed mechanism for this air oxidation is believed to involve a radical pathway. mdpi.com The reaction with atmospheric triplet oxygen (³O₂) is thought to initiate the process. This involves the addition of the triplet oxygen to the enol double bond, followed by a homolytic cleavage of the silicon-oxygen (Si-O) bond. This cleavage is accompanied by the transfer of a trimethylsilyl radical, leading to an intermediate which then undergoes subsequent elimination to yield the final dione product. mdpi.com

Table 1: Proposed Mechanistic Steps for Air Oxidation of a Bis(enolsilylether) Precursor

| Step | Description |

|---|---|

| 1. Initiation | Addition of triplet oxygen (³O₂) to the enol double bond of the bis(trimethylsilyloxy)diene. |

| 2. Radical Formation | Homolytic cleavage of the Si-O bond, generating a radical intermediate. |

| 3. Radical Transfer | Transfer of the trimethylsilyl radical. |

| 4. Elimination | Subsequent elimination from the intermediate to yield the final dione product. |

This table is based on the tentative mechanism described in the literature. mdpi.com

The dehydrogenation of tetrahydronaphthalene diols and related structures like decalin-1,5-dione is a common method to introduce unsaturation. nih.gov For instance, the direct oxidation of a stereoisomeric mixture of decalindiol with reagents like o-iodylbenzoic acid (IBX) can yield the corresponding enedione in a 50% yield. mdpi.comresearchgate.net Other methods for the dehydrogenation of the related decalin-1,5-dione involve halogenation-dehydrohalogenation sequences, with yields ranging from 36% to 69%. nih.govmdpi.com

The choice of catalyst and reaction conditions plays a crucial role in the selectivity of dehydrogenation reactions. For example, the hydrogenation of 1,5-dihydroxynaphthalene (B47172) over certain catalysts has been studied, where the selective formation of decalin-1,5-diol can be challenging due to the formation of hydrogenolytic byproducts. researchgate.net Electrochemical methods using catalysts like NiOOH are also employed for the dehydrogenation of alcohols, proceeding through an indirect mechanism where the electrochemically generated NiOOH acts as the chemical oxidant. wisc.edu

Derivatization Reactions

The hydroxyl groups of this compound serve as handles for various derivatization reactions, enabling the synthesis of esters, mesylates, and other functionalized molecules.

This compound readily undergoes esterification. It can react with acyl chlorides, such as 4-nitrobenzoyl chloride or 3-nitrobenzoyl chloride, to form the corresponding bis-benzoate esters. sigmaaldrich.com This reaction provides a straightforward method for modifying the properties of the diol and for introducing functionalities that can be used in further synthetic steps.

Table 2: Esterification of this compound

| Reagent | Product |

|---|---|

| 4-Nitrobenzoyl chloride | 1,5-Bis(4-aminobenzoate)-1,2,3,4-tetrahydronapthalene (after reduction of the nitro group) |

This table highlights the synthesis of amino-substituted esters from the corresponding nitro-substituted precursors. sigmaaldrich.com

While the formation of esters is well-documented, the synthesis of mesylates from this compound follows standard procedures for the mesylation of alcohols, typically involving the reaction of the diol with methanesulfonyl chloride in the presence of a base.

The derivatives of this compound, particularly those containing allylic alcohol functionalities, can undergo interesting ring expansion and cyclization reactions. While specific examples starting directly from this diol are not extensively detailed in the provided search results, general methodologies for such transformations in related systems are well-established. For instance, 1,4-allylic diol derivatives can be subjected to divergent synthetic pathways, leading to either ring expansion or cyclization depending on the catalyst used. nih.gov Gold(I) catalysis can promote a pinacol-type rearrangement, resulting in one-carbon ring-expanded ketones. nih.gov In contrast, mediation with zinc(II) bromide can favor an intramolecular cyclization process to yield dihydrofuran products. nih.gov

In structurally related compounds, such as substituted indan-1,3-diones, selective catalytic hydrogenation can induce novel ring cyclization-expansion reactions, leading to the formation of medium-sized nitrogen-containing heterocycles. port.ac.uk These transformations highlight the potential for the tetrahydronaphthalene diol framework to serve as a scaffold for the synthesis of complex polycyclic systems.

Exploration of Reaction Mechanisms

The reaction mechanisms governing the transformations of this compound and its derivatives are diverse. As discussed, the air oxidation of silyloxydiene precursors likely proceeds via a radical pathway involving triplet oxygen. mdpi.com

In mass spectrometry studies, the fragmentation of protonated tetralin, a related parent structure, has been investigated. The infrared multiple-photon dissociation (IRMPD) spectrum shows that protonated tetralin fragments to a single ion at m/z 91, indicating the ejection of propene. nih.gov The decomposition is believed to proceed predominantly from the isomer where protonation occurs on the aromatic ring, leading to products resembling the benzylium (B8442923) ion. nih.gov

The mechanisms of catalytic dehydrogenation are also of significant interest. For alcohol oxidation on NiOOH electrocatalysts, the process is understood to be an indirect one. The Ni(OH)₂ is first electrochemically oxidized to NiOOH, which then acts as a chemical oxidizing agent, abstracting a hydrogen atom from the alcohol in the rate-limiting step. wisc.edu

Role of Carbocation Intermediates in Solvolysis (e.g., β-Hydroxycarbocations)

The solvolysis of derivatives of 1,2,3,4-tetrahydronaphthalene (B1681288) diols is a key reaction for investigating the role and stability of carbocation intermediates, particularly β-hydroxycarbocations. Studies on the solvolysis of 1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, which are structurally analogous to the diol, reveal important details about reaction kinetics and stereochemical outcomes.

Research comparing the solvolysis rates of cis- and trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes shows a reactivity ratio (k_cis_/k_trans_) of 0.5. nih.govresearchgate.net This contrasts sharply with the behavior of analogous dihydro-naphthalene systems, where the cis isomer reacts much faster than the trans isomer. nih.govresearchgate.net For the tetrahydronaphthalene substrates, the rate constants in aqueous solution were determined to be 8.1 × 10⁻³ s⁻¹ for the cis isomer and 1.6 × 10⁻² s⁻¹ for the trans isomer. beilstein-journals.org

The product distribution for both cis and trans isomers is nearly identical, yielding a mixture of cis- and trans-diols along with a minor amount of 2-tetralone. researchgate.netbeilstein-journals.org This suggests the reaction proceeds through a common carbocation intermediate. researchgate.net The presence of a β-hydroxy group significantly influences the reaction rate. A comparison of the solvolysis of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) with its cis-2-hydroxy derivative indicates that the β-OH group slows the reaction by a factor of nearly 2000, which is a typical inductive effect. nih.govresearchgate.net

The formation of a β-hydroxycarbocation intermediate is central to the mechanism. The stereochemistry of the starting material influences the initial conformation of this intermediate. In the case of trans-isomers of related dihydrodiols, the hydroxyl group can occupy an axial position relative to the developing carbocation center, which prevents stabilization through C-H hyperconjugation. nih.gov Conversely, the conformation derived from the cis-isomer allows for such stabilization. It is proposed that C-H hyperconjugation is especially significant for β-hydroxynaphthalenium ions because the no-bond resonance structure is stabilized by the formation of an aromatic naphthol-like structure. nih.govbeilstein-journals.org

Table 1: Solvolysis Rate Constants and Ratios for Tetrahydronaphthalene Derivatives

| Substrate | Rate Constant (s⁻¹) | k_cis_/k_trans_ Ratio | Reference |

|---|---|---|---|

| cis-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 8.1 × 10⁻³ | 0.5 | nih.govresearchgate.netbeilstein-journals.org |

| trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 1.6 × 10⁻² | nih.govresearchgate.netbeilstein-journals.org | |

| cis-naphthalene-1,2-dihydrodiol (acid-catalysed dehydration) | - | 440 | nih.govresearchgate.net |

| cis-2-methoxy-1-naphthyl trichloroacetate | - | 1800 | nih.govresearchgate.net |

Catalytic Cycle Investigations in Synthesis (e.g., Co(acac)₂/HBpin Systems)

The synthesis of diols from unsaturated precursors like enones or diones can be achieved through catalytic hydroboration followed by hydrolysis. Cobalt-based catalysts, particularly those involving cobalt(II) acetylacetonate (B107027) [Co(acac)₂] and pinacolborane (HBpin), have emerged as effective systems for such reductions. While a direct catalytic cycle for the synthesis of this compound is not explicitly detailed in the provided literature, a plausible mechanism can be inferred from studies on the hydroboration of related substrates like enones and aldehydes. organic-chemistry.orgmdpi.comnih.gov

The synthesis of the precursor, 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, can be accomplished from naphthalene-1,5-diol via perhydrogenation and subsequent oxidation. mdpi.com The reduction of this dione to the target diol could proceed via a cobalt-catalyzed hydroboration.

A general proposed catalytic cycle for cobalt-catalyzed hydroboration typically involves the following steps:

Catalyst Activation: The Co(II) or Co(III) precatalyst, such as Co(acac)₂ or Co(acac)₃, is activated in situ. nih.gov In some systems, an activator like NaBHEt₃ or a base such as KOtBu is used to generate a cobalt-hydride species, which is the active catalyst. organic-chemistry.orgnih.gov

Oxidative Addition/Formation of Co-H: The cobalt precursor reacts with the hydroborating agent (HBpin) to form a cobalt-hydride intermediate. mdpi.com

Substrate Coordination: The carbonyl group of the substrate (e.g., a tetralone precursor) coordinates to the cobalt center. organic-chemistry.org

Hydrometallation/Insertion: The carbonyl group is inserted into the Co-H bond. In the case of enones, this often occurs in a 1,4-fashion via a proposed six-membered transition state. organic-chemistry.org For aldehydes and ketones, direct insertion leads to a cobalt-alkoxide intermediate. mdpi.com

Transmetallation/Reductive Elimination: The resulting intermediate reacts with another molecule of HBpin (transmetallation) or undergoes reductive elimination to release the borate (B1201080) ester of the alcohol and regenerate the active cobalt catalyst. mdpi.com

Hydrolysis: The resulting borate ester is hydrolyzed in a final workup step to yield the diol product.

This methodology is known for its high chemoselectivity, allowing for the reduction of aldehydes in the presence of ketones, and its tolerance for a wide range of functional groups. mdpi.comnih.gov

Table 2: Components in a Typical Cobalt-Catalyzed Hydroboration System

| Component | Function | Example | Reference |

|---|---|---|---|

| Cobalt Precatalyst | Source of active cobalt species | Co(acac)₂, Co(acac)₃ | nih.govnih.gov |

| Hydroborating Agent | Hydride source | Pinacolborane (HBpin) | organic-chemistry.orgnih.gov |

| Ligand | Modifies catalyst activity and selectivity | PPh₃, CNC pincer ligands | nih.govnih.gov |

| Activator/Base | Generates active Co-H species | NaBHEt₃, NaOtBu, KOtBu | organic-chemistry.orgnih.gov |

| Substrate | Molecule to be reduced | Enones, Aldehydes, Ketones | organic-chemistry.orgmdpi.com |

Isomer-Dependent Catalytic Pyrolysis Mechanisms

The pyrolysis of tetralin and its derivatives involves complex free-radical reaction networks. psu.edu In catalytic pyrolysis, particularly over acidic zeolites like H-ZSM-5, the reaction pathways and product distributions are highly dependent on the structure and isomerism of the substrate. nih.govrsc.org

Studies on benzenediol isomers (catechol, resorcinol, and hydroquinone) show that the relative positions of the hydroxyl groups dictate the primary decomposition pathways. rsc.orgrsc.org

Catechol (ortho-isomer): The vicinal hydroxyl groups facilitate dehydration to form a reactive fulvenone intermediate. rsc.org

Hydroquinone (para-isomer): Primarily undergoes dehydrogenation to yield p-benzoquinone. rsc.org

Resorcinol (meta-isomer): Is the most stable isomer, as both dehydration and dehydrogenation are less favorable. rsc.org

Extrapolating these findings to this compound suggests that its pyrolysis would also be highly dependent on the relative positions of the two hydroxyl groups. The pyrolysis of tetralin itself yields products from hydrogen loss (e.g., dihydronaphthalenes, naphthalene), C2 loss, and ring contraction (e.g., 1-methylindan). osti.gov

During catalytic pyrolysis over H-ZSM-5, cyclopentadiene (B3395910) is a common product derived from aromatic rings. nih.govrsc.org Cyclopentadiene can then undergo Diels-Alder cycloaddition and isomerization to form tetrahydronaphthalene isomers, which subsequently dehydrogenate to naphthalene. nih.gov This indicates a pathway for molecular growth and the formation of polycyclic aromatic hydrocarbons (PAHs) even from simpler structures. rsc.org The catalyst lowers the temperature required for maximum bio-oil yield compared to non-catalytic pyrolysis and alters the product composition, favoring fuel-range hydrocarbons. mdpi.com

Table 3: Major Products from Pyrolysis of Tetralin and Related Compounds

| Compound | Pyrolysis Condition | Major Products | Reference |

|---|---|---|---|

| Tetralin | Static reactor, 450°C | Hydrogen loss products, C2 loss products, neophyl rearrangement products | osti.gov |

| 2-Ethyltetralin | Thermal, 400-450°C | 2-Ethylnaphthalene, naphthalene, dialin, tetralin | psu.edu |

| Benzenediols | Catalytic (H-ZSM-5) | Phenol, benzene (B151609), cyclopentadiene, naphthalene | nih.govrsc.org |

| Dicyclopentadiene | Catalytic (H-ZSM-5) | 1,2,3,4-Tetrahydronaphthalene, 1,4,5,8-Tetrahydronaphthalene, Naphthalene | nih.gov |

Studies on Ring Opening Reactions and Carbon-Carbon Bond Cleavage

The presence of vicinal (1,2-) diol functionalities allows for specific oxidative carbon-carbon bond cleavage reactions. While this compound is not a vicinal diol, related structures such as 1,2-diols are readily cleaved by reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to yield aldehydes and ketones. libretexts.orglibretexts.org This reaction often proceeds through a cyclic intermediate, and cis-glycols tend to react faster than their trans counterparts. libretexts.orglibretexts.org

For non-vicinal diols like the title compound, ring-opening is less straightforward. However, analogous reactions in other systems provide mechanistic possibilities. For instance, the synthesis of 1,5-pentanediol (B104693) can proceed via 2-hydroxytetrahydropyran, which undergoes a crucial ring-opening tautomerization to 5-hydroxyvaleraldehyde before being hydrogenated. osti.gov This indicates that a cyclic hemiacetal or hemiketal can exist in equilibrium with an open-chain hydroxy-aldehyde, which is more susceptible to further reaction.

Another relevant pathway is the oxidative cleavage of epoxides, which are presumed to proceed through a diol intermediate. nih.gov Treatment of an epoxide with aqueous sodium periodate (B1199274) can lead to the opening of the epoxide ring to form a vicinal diol, which is then immediately cleaved. nih.gov This suggests that if this compound were transformed into a corresponding epoxide-alcohol, subsequent cleavage could be possible.

More recent methods have employed photocatalysis, using cerium catalysts and visible light, for the C-C bond cleavage of 1,2-diols under mild, aerobic conditions. rsc.org Other catalytic systems, such as an inorganic-ligand supported iron catalyst with hydrogen peroxide, have also been developed for the oxidative cleavage of 1,2-diols to carboxylic acids or ketones. rsc.org These advanced methods highlight the ongoing development of efficient and environmentally friendly protocols for C-C bond cleavage reactions that could potentially be adapted for derivatives of this compound.

Spectroscopic and Structural Characterization Methodologies for 1,2,3,4 Tetrahydronaphthalene Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including tetrahydronaphthalene diols. It provides data on the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the arrangement of protons within the molecule. For a typical 1,2,3,4-tetrahydronaphthalene (B1681288) diol, the ¹H NMR spectrum is characterized by distinct regions. Protons on the aromatic ring typically appear as multiplets in the downfield region (around 7.0-8.3 ppm). researchgate.net The protons attached to the hydroxyl-bearing carbons (carbinol protons) are also found in a characteristic downfield region, often around 4.7 ppm. chemicalbook.com The aliphatic protons on the saturated portion of the tetralin ring structure resonate in the upfield region, generally between 1.5 and 2.8 ppm. chemicalbook.com The specific chemical shifts and splitting patterns (coupling constants) allow for the precise assignment of each proton, confirming the substitution pattern of the diol.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The aromatic carbons produce signals in the range of 115-154 ppm. researchgate.net Carbons bearing the hydroxyl groups (C-OH) are typically observed in the 60-70 ppm region, while the remaining aliphatic carbons of the tetralin ring resonate further upfield, generally between 20-40 ppm. For the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), the aromatic carbons appear around 137 ppm and 129/126 ppm, with the aliphatic carbons at approximately 23 ppm. chemicalbook.com The introduction of hydroxyl groups significantly shifts the signals of the attached carbons downfield.

A representative, though not specific to the 1,5-diol, dataset for a related diol compound shows aromatic carbons between 115.5 and 153.8 ppm. researchgate.net The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, enables the unambiguous assignment of the molecule's planar structure.

Table 1: Representative ¹H and ¹³C NMR Data for Tetralin Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) Range |

|---|---|---|---|

| Tetralin chemicalbook.com | ¹³C | Aromatic | 126.0 - 137.2 |

| Aliphatic (CH₂) | ~23.3 | ||

| 1,2,3,4-Tetrahydro-1-naphthol chemicalbook.com | ¹H | Aromatic | 7.0 - 7.4 |

| Carbinol (CH-OH) | ~4.7 | ||

| Aliphatic (CH₂) | 1.7 - 2.8 | ||

| Generic Diol Compound researchgate.net | ¹H | Aromatic | 7.31 - 8.23 |

| Aliphatic (CH₂) | ~4.56 | ||

| Hydroxyl (OH) | ~2.86 |

Note: This table provides general ranges for functional groups in related structures. Specific values for 1,2,3,4-tetrahydronaphthalene-1,5-diol would require experimental measurement.

Once the planar structure is established, the relative stereochemistry of the hydroxyl groups (i.e., whether they are cis or trans to each other) can be determined using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE detects the spatial proximity of protons through space. For a compound like this compound, irradiation of the proton on one hydroxyl-bearing carbon (e.g., H-1) would lead to an enhancement of the signal for protons that are physically close. By observing which protons on the aliphatic and aromatic rings show an NOE correlation, the relative orientation of the substituents can be deduced, helping to distinguish between diastereomers. This method is crucial for assigning the three-dimensional structure of complex natural products and metabolites. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₀H₁₂O₂), the expected monoisotopic mass is approximately 164.08 Da. High-Resolution Mass Spectrometry (HRMS) can measure this mass to within a few parts per million (e.g., < 5 ppm), which allows for the unambiguous determination of the elemental formula, C₁₀H₁₂O₂. researchgate.netnih.gov This high accuracy is vital to distinguish the target compound from other isobaric species (molecules with the same nominal mass but different elemental compositions). nih.gov

In addition to the molecular ion, MS provides structural information through fragmentation patterns. For tetrahydronaphthalene diols, common fragmentation pathways observed in the mass spectrum include the loss of water (H₂O) from the molecular ion, leading to a fragment ion at [M-H₂O]⁺. Further fragmentation can occur within the tetralin ring system. Such fragmentation data, especially when obtained through tandem mass spectrometry (MS/MS), provides characteristic fingerprints that aid in structural confirmation. chemrxiv.org HRMS plays a major role in metabolism studies, as it can determine the elemental composition of both the parent drug and its metabolites. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic spectrum that is indicative of the functional groups present. youtube.comnih.gov For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. researchgate.net The broadness of this peak is due to hydrogen bonding.

Other key absorptions include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching vibration of the alcohol groups would produce a strong band in the 1000-1260 cm⁻¹ range.

The IR spectrum of the parent structure, 1,2,3,4-tetrahydronaphthalene, shows characteristic aliphatic and aromatic C-H stretches and is used as a baseline for comparison. nist.gov The presence of the strong O-H and C-O bands in the spectrum of the diol provides clear evidence for the hydroxyl substitutions.

Table 2: Key IR Absorption Frequencies for Tetrahydronaphthalene Diols

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. mdpi.com The chromophore in this compound is the substituted benzene (B151609) ring. Unsubstituted tetralin exhibits absorption maxima around 266 nm and 274 nm. nih.gov The addition of hydroxyl groups to the aromatic ring typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. These shifts are influenced by the position of the hydroxyl groups and the solvent used. researchgate.net

Fluorescence spectroscopy can also be employed, as many naphthalene (B1677914) derivatives are fluorescent. mdpi.com This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The fluorescence emission spectrum is often a mirror image of the absorption spectrum and can be very sensitive to the molecule's environment. The introduction of silyl (B83357) groups at the 1- and 4-positions of a naphthalene has been shown to cause bathochromic shifts and increase fluorescence intensities. mdpi.com Similar effects might be expected for hydroxylated derivatives, making fluorescence a potentially sensitive detection method.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment

For chiral molecules like this compound, which exists as enantiomers, Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration (e.g., distinguishing between (1R, 5S) and (1S, 5R) enantiomers). nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govmdpi.com The process begins with a conformational analysis to find the most stable low-energy conformers of a chosen enantiomer. nih.gov The ECD spectrum is then calculated for these conformers. A close match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the confident assignment of the absolute configuration of the molecule. mdpi.comnih.gov This non-empirical method has become a reliable tool for the structural elucidation of complex chiral natural products. acs.org

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction (XRD) stands as a definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions within the crystal lattice. For complex stereochemical structures such as the diol derivatives of 1,2,3,4-tetrahydronaphthalene, XRD is invaluable for establishing the relative and absolute configurations of stereocenters and for characterizing the conformation of the partially saturated ring system.

Detailed research into the crystal structures of 1,2,3,4-tetrahydronaphthalene derivatives has provided significant insights into their conformational preferences. The non-aromatic portion of the 1,2,3,4-tetrahydronaphthalene ring system typically adopts a half-chair conformation. nih.gov The exact puckering parameters of this conformation can be influenced by the nature and position of substituents on the ring.

A pertinent example is the structural analysis of (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol, a derivative of the core structure of interest. The crystallographic data for this compound have been deposited in the Cambridge Structural Database (CSD) under the identifier 130485, providing a key reference for the stereochemistry of this class of compounds. nih.gov

In a study focused on the synthesis of elisabethin A, two complex 1,2,3,4-tetrahydronaphthalene derivatives were analyzed by X-ray diffraction. nih.gov The analysis of methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate confirmed that the non-aromatic ring in both structures assumes a half-chair conformation. nih.gov The puckering parameters, which quantitatively describe the conformation, were determined to be Q = 0.444(3) Å, θ = 40.2(4)°, and φ = 218.2(6)° for the former, and Q = 0.5009(13) Å, θ = 46.70(14)°, and φ = 205.60(19)° for the latter. nih.gov These findings highlight the conformational consistency of the tetrahydronaphthalene ring system even with bulky substituents.

Furthermore, the crystal packing of these derivatives is stabilized by different types of non-covalent interactions. In one of the derivatives, weak C—H⋯O interactions were observed to consolidate the crystal packing. nih.gov In the other, intermolecular O—H⋯O hydrogen bonds were the dominant force, organizing the molecules into Z-shaped strands. nih.gov This demonstrates how subtle changes in the molecular structure can lead to different supramolecular assemblies, a critical aspect in materials science and crystal engineering.

The crystallographic data for a representative 1,2,3,4-tetrahydronaphthalene diol derivative, (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol, is summarized in the interactive table below.

| Crystallographic Parameter | (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol |

| Chemical Formula | C₁₀H₁₂O₂ |

| CCDC Number | 130485 nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.95 Å, b = 9.04 Å, c = 15.58 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 837.9 ų |

| Z | 4 |

This detailed structural information is crucial for understanding the chemical reactivity and biological activity of these compounds, as the spatial arrangement of atoms dictates how a molecule interacts with other molecules and biological targets.

Computational and Theoretical Chemistry Studies on 1,2,3,4 Tetrahydronaphthalene Diols

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is a fundamental computational technique used to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule like 1,2,3,4-Tetrahydronaphthalene-1,5-diol, which contains a non-aromatic, puckered ring, multiple conformers would exist.

A potential energy surface (PES) scan is performed to explore the energy landscape of the molecule as a function of its geometry. This is often achieved by systematically changing specific dihedral angles (the angles between planes through two sets of three atoms) and calculating the energy at each step. The results of a PES scan would reveal the energy barriers between different conformers and identify the lowest energy (most stable) conformations. For this compound, this analysis would focus on the puckering of the tetrahydro ring and the orientation of the two hydroxyl (-OH) groups.

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations are essential for obtaining accurate information about the electronic structure and energy of a molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.

A typical DFT study on this compound would involve optimizing the geometry of its most stable conformer to find the minimum energy structure. From this, various properties such as bond lengths, bond angles, and vibrational frequencies could be calculated and compared with experimental data if available. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule govern its reactivity and interactions. Key properties derived from quantum mechanical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the analysis would involve calculating the energies of the HOMO and LUMO and determining the energy difference.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this diol, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules.

The key NLO property calculated is the first hyperpolarizability (β). A high value of β suggests that the molecule has significant NLO potential. The calculation of these properties for this compound would require specific computational models that can accurately determine the molecule's response to an electric field.

Applications of 1,2,3,4 Tetrahydronaphthalene 1,5 Diol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of hydroxyl groups at the C1 and C5 positions of the 1,2,3,4-tetrahydronaphthalene (B1681288) core allows for the potential creation of chiral centers. While direct applications of enantiomerically pure 1,2,3,4-tetrahydronaphthalene-1,5-diol as a chiral auxiliary in asymmetric synthesis are not extensively documented, the broader class of chiral diols is fundamental to many stereoselective transformations. nih.gov The principle of employing chiral auxiliaries involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, after which it can be removed. The diol functionality in this compound offers a handle for such temporary attachment and stereochemical control.

The synthesis of optically pure diols is a significant area of research in itself, often serving as a gateway to chiral ligands and pharmaceuticals. nih.gov Methodologies for achieving enantiopure diols include catalytic asymmetric synthesis and the resolution of racemic mixtures. nih.govnih.gov Although specific methods for the asymmetric synthesis or resolution of this compound are not detailed in the available literature, the general importance of chiral diols underscores the potential value of this compound in an enantiomerically pure form for asymmetric synthesis.

Precursor for the Synthesis of Complex Organic Molecules

The tetralin framework is a common motif in a variety of natural products and biologically active compounds. semanticscholar.orgnsf.gov this compound serves as a valuable precursor for the elaboration of these complex structures.

Construction of Tetrahydronaphthalene-Based Natural Products and Bioactive Compounds

The tetralone subunit, which can be derived from tetralin diols, is a key structural feature in numerous natural products with interesting biological activities. semanticscholar.org Synthetic strategies toward these molecules often involve ring-forming reactions like the Diels-Alder and Friedel-Crafts reactions. semanticscholar.org

A notable application of a related precursor, 1,5-dihydroxynaphthalene (B47172), is in the synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. This dione (B5365651) is a key intermediate in the development of structural analogs of calcitriol, the hormonally active form of vitamin D3. mdpi.com The synthesis proceeds through the perhydrogenation of 1,5-dihydroxynaphthalene to a stereoisomeric mixture of decalindiols, which are then oxidized. mdpi.com This highlights the utility of the dihydroxytetralin scaffold in accessing medicinally relevant molecules.

Furthermore, this compound itself can be used in the synthesis of other functionalized molecules. For instance, it reacts with 4- or 3-nitrobenzoyl chloride to produce 1,5-bis(4-aminobenzoate)-1,2,3,4-tetrahydronapthalene (4-DABTN) and 1,5-bis(3-aminobenzoate)-1,2,3,4-tetrahydronapthalene (5-DABTN). It also acts as a complexing agent, forming complexes with compounds like cephradine.

Synthesis of Polyols and Substituted Dihydroxylated Systems

Polyols, organic compounds containing multiple hydroxyl groups, are important building blocks in various chemical industries, including the production of polyurethanes. osti.gov The diol functionality of this compound makes it a potential starting material for the synthesis of more complex polyol structures. While direct and specific examples of converting this compound into larger polyols are not prevalent in the reviewed literature, the fundamental reactivity of diols allows for their use in esterification and polymerization reactions to form polyesters and polyurethanes. For example, the reaction of diols with diisocyanates is a standard method for polyurethane synthesis. youtube.com

Intermediacy in Cascade Reactions (e.g., Diels-Alder Cycloadditions)

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. chemspider.com These reactions are highly atom-economical and can rapidly build molecular complexity.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. organic-chemistry.orgyoutube.comyoutube.com While there are no specific examples in the provided literature of this compound acting as a direct intermediate in a Diels-Alder-based cascade reaction, its structure lends itself to such possibilities. Dehydration of the diol could potentially generate a conjugated diene system within the tetralin framework, which could then participate in an intramolecular or intermolecular Diels-Alder reaction. The general principle of the Diels-Alder reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org

A related synthetic pathway involves the conversion of a decalindione, derived from naphthalene-1,5-diol, into a bis(trimethylsilyloxy)diene. mdpi.com This diene then undergoes air oxidation to yield an enedione, demonstrating the formation and reactivity of diene intermediates from diol precursors in this structural family. mdpi.com

Role in Ring Transformation Processes

Ring expansion and contraction reactions are valuable tools in organic synthesis for accessing cyclic systems that may be difficult to prepare by other means. rsc.orgrsc.org These transformations often involve the rearrangement of the carbon skeleton. Although specific studies detailing the role of this compound in ring transformation processes are not available in the provided search results, the presence of hydroxyl groups offers potential for initiating such rearrangements. For instance, treatment of cyclic alcohols with acids or other reagents can induce ring expansion through carbocationic intermediates. The strategic placement of the hydroxyl groups in this compound could potentially be exploited to facilitate designed skeletal reorganizations.

Biological Activities and Metabolic Fate of 1,2,3,4 Tetrahydronaphthalene Diols

Microbial Metabolism and Biotransformation Pathways

Microorganisms have evolved sophisticated enzymatic systems to utilize complex organic molecules like tetralin as a source of carbon and energy. The initial steps of these degradation pathways involve the formation of tetrahydronaphthalene diols.

Tetralin (1,2,3,4-tetrahydronaphthalene) is a PAH found in crude oil and coal tar, and its microbial degradation is a crucial process for environmental bioremediation. nih.gov The breakdown is initiated by attacking the aromatic ring, a common strategy for many aromatic compounds. nih.gov In this process, 1,2,3,4-tetrahydronaphthalene (B1681288) diols are central intermediates. Specifically, bacteria transform tetralin into a cis-dihydrodiol, which is then further metabolized. nih.govchemicalbook.com This initial hydroxylation of the aromatic ring is a critical step that prepares the stable molecule for subsequent ring cleavage and entry into central metabolic pathways. nih.govnih.gov The degradation of tetralin to these diol intermediates has been thoroughly characterized in several bacterial strains, establishing it as a key catabolic strategy. nih.govmdpi.com

The biotransformation of tetralin into its diol derivatives is orchestrated by a sequence of specific enzymes.

Dioxygenases : The catabolic pathway begins with the action of a ring-hydroxylating dioxygenase. nih.govnih.gov This multi-component enzyme system introduces two hydroxyl groups onto the aromatic nucleus of the tetralin molecule, forming a cis-dihydrodiol intermediate. nih.govchemicalbook.com In Rhodococcus sp. strain DK17, the o-xylene (B151617) dioxygenase is responsible for this initial hydroxylation. nih.gov Extradiol dioxygenases are also key, functioning later in the pathway to cleave the C-C bond of catechol derivatives, leading to the opening of the aromatic ring. mdpi.com

Dehydrogenases : Following the initial dioxygenation, the unstable cis-dihydrodiol is rearomatized by a NAD-dependent dehydrogenase. nih.govchemicalbook.com This enzymatic step results in the formation of a stable diol, such as 5,6,7,8-tetrahydro-1,2-naphthalene diol. nih.govchemicalbook.comnih.gov This diol is the substrate for the subsequent ring-cleavage enzyme. nih.gov

Several bacterial strains capable of degrading tetralin have been isolated and studied, each providing insight into the metabolic pathway involving tetrahydronaphthalene diols. Two unrelated bacteria, Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB, were isolated from the same location and found to utilize tetralin as their sole carbon and energy source. nih.gov Although they employ a similar degradation strategy, their genetic regulatory elements are entirely different. nih.gov The complete mineralization of tetralin has been characterized in detail in Sphingopyxis granuli strain TFA. nih.govresearchgate.net

The table below summarizes the findings from key biotransformation studies.

| Microorganism | Substrate | Key Diol Intermediates Identified | Research Finding |

| Corynebacterium sp. strain C125 | Tetralin | cis-dihydrodiol, 5,6,7,8-tetrahydro-1,2-naphthalene diol | Degrades tetralin by initial hydroxylation of the aromatic ring, followed by dehydrogenation. nih.govchemicalbook.comnih.gov |

| Rhodococcus sp. strain DK17 | Tetralin | tetralin cis-dihydrodiol, 5,6,7,8-tetrahydro-1,2-naphthalene diol | Utilizes an o-xylene dioxygenase for the initial aromatic hydroxylation, which is essential for successful degradation. nih.gov |

| Rhodococcus sp. strain TFB | Tetralin | Not explicitly isolated, but pathway proposed to be analogous to strain TFA. | The degradation pathway and gene organization were characterized, showing induction of thn genes in the presence of tetralin. nih.govnih.gov |

| Sphingopyxis granuli strain TFA | Tetralin | Not explicitly isolated, but pathway fully characterized biochemically and genetically. | The complete metabolic pathway for tetralin mineralization has been elucidated in this strain. nih.govnih.govresearchgate.net |

Biological Activity Mechanisms (e.g., as bacterial metabolites, related to natural product structures)

The biological significance of 1,2,3,4-tetrahydronaphthalene diols is notably evident in their role as intermediates in the microbial metabolism of polycyclic aromatic hydrocarbons (PAHs) and their structural relationship to certain natural products.

As Bacterial Metabolites

The microbial degradation of naphthalene (B1677914) and its partially hydrogenated derivative, tetralin (1,2,3,4-tetrahydronaphthalene), has been a subject of extensive research. This body of work reveals that dihydroxylated tetralin structures are key intermediates in the catabolic pathways of various bacteria.

One of the well-documented pathways involves the aerobic degradation of tetralin by soil bacteria such as Corynebacterium sp. strain C125. In this process, the initial enzymatic attack occurs on the aromatic ring of the tetralin molecule. A dioxygenase enzyme incorporates both atoms of molecular oxygen to form a cis-dihydrodiol. This intermediate is subsequently dehydrogenated by a NAD-dependent dehydrogenase to yield a dihydroxylated tetralin. Specifically, the catabolism in Corynebacterium sp. strain C125 proceeds through the initial hydroxylation at the C-5 and C-6 positions of the benzene (B151609) nucleus, leading to the formation of the corresponding cis-dihydrodiol. This is then converted to 5,6,7,8-tetrahydro-1,2-naphthalene diol researchgate.net.

Similarly, various Pseudomonas species are known to metabolize naphthalene and related compounds through pathways involving diol intermediates. For instance, the degradation of naphthalene by Pseudomonas putida initiates with the formation of cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, which is then converted to 1,2-dihydroxynaphthalene nih.govnih.gov. While these examples primarily highlight the formation of 1,2-diols, the enzymatic machinery involved, particularly the broad-specificity ring-hydroxylating dioxygenases, suggests that other diol isomers could potentially be formed from substituted naphthalenes or related substrates.

The table below summarizes key bacterial strains and the tetralin-related diol metabolites they produce.

| Bacterial Strain | Substrate | Key Diol Metabolite | Reference |

| Corynebacterium sp. C125 | Tetralin | 5,6,7,8-Tetrahydro-1,2-naphthalene diol | researchgate.net |

| Pseudomonas putida | Naphthalene | 1,2-Dihydroxynaphthalene | nih.govnih.gov |

| Pseudomonas sp. SL-6 | Phenanthrene | 1,2-Dihydroxynaphthalene | frontiersin.org |

This table illustrates the formation of dihydroxylated naphthalenes and tetralins during the bacterial metabolism of polycyclic aromatic hydrocarbons.

Related to Natural Product Structures

The dihydroxynaphthalene core structure is a key component of various natural products, particularly a class of compounds known as naphthoquinones. One prominent example is juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a natural product found in plants of the Juglandaceae family, such as the black walnut (Juglans nigra) researchgate.netnih.gov. Juglone is known for its allelopathic effects, inhibiting the growth of nearby plants frontiersin.org.

The biosynthesis of juglone is believed to branch off from the phylloquinone (vitamin K1) pathway. A key intermediate in this proposed pathway is 1,4-dihydroxynaphthoic acid (DHNA) researchgate.netnih.gov. While not a direct structural analog of 1,2,3,4-tetrahydronaphthalene-1,5-diol, the biosynthesis of juglone and other naphthoquinones highlights the natural occurrence and biological importance of dihydroxylated naphthalene scaffolds. It is plausible that metabolic pathways similar to those producing these natural products could be involved in the formation or transformation of various dihydroxynaphthalene and their hydrogenated derivatives in different organisms.

Furthermore, the tetralin framework itself is present in a number of biologically active natural products and synthetic molecules with therapeutic applications nih.gov. For example, the anthracycline class of anticancer drugs features a tetracyclic ring system that includes a tetralin-like moiety nih.gov. The presence of this structural motif in complex natural products underscores its significance as a building block in biosynthetic pathways.

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydronaphthalene 1,5 Diol

Development of More Sustainable and Efficient Synthetic Routes

Key steps in existing syntheses include:

Hydrogenation : The perhydrogenation of naphthalene-1,5-diol using catalysts like Raney nickel. mdpi.comresearchgate.net

Oxidation : The subsequent oxidation of the resulting decalin-diol stereoisomeric mixture. mdpi.com Reagents such as tetra-n-propylammonium perruthenate (TPAP) have been found to be particularly effective for this transformation. mdpi.com

Future research is aimed at improving the sustainability and efficiency of these routes. A significant area of development is the exploration of green catalysts. For example, research on related tetrahydronaphthalene structures has shown that ascorbic acid, a biodegradable and non-toxic catalyst, can be highly effective in solvent-free conditions, often resulting in higher yields and shorter reaction times compared to other catalysts. orgchemres.org Another promising approach involves the air oxidation of a bis(trimethylsilyloxy)diene precursor, which can proceed to completion and represents a more environmentally benign oxidation method. mdpi.comresearchgate.net The development of such methods aligns with the principles of green chemistry by minimizing hazardous waste and improving atom economy.

Table 1: Comparison of Synthetic Methods for Tetralin Derivatives

| Starting Material | Key Reagents/Catalyst | Conditions | Product Focus | Reported Yield | Reference |

|---|

Discovery of Novel Biocatalytic Systems for Stereoselective Transformations

The presence of a stereocenter at the C-1 position of 1,2,3,4-tetrahydronaphthalene-1,5-diol makes the development of stereoselective synthetic methods a high priority. Biocatalysis offers a powerful tool for achieving high enantiomeric and diastereomeric purity under mild reaction conditions.

Future research will likely focus on identifying and engineering enzymes capable of transforming tetralin-based precursors with high selectivity. For example, ketoreductases (KREDs) have demonstrated exceptional utility in the synthesis of chiral alcohols. A recent study on the synthesis of a trans-cyclobutanol derivative showed that KRED catalysis could achieve a diastereomeric ratio of approximately 98:2, a significant improvement over traditional chemical methods. nih.gov Applying a similar strategy to a ketone precursor of this compound could provide an efficient route to specific stereoisomers.

Furthermore, studies on the microbial degradation of tetralin have revealed that certain bacteria can hydroxylate the molecule. For instance, Corynebacterium sp. strain C125 catabolizes tetralin via initial hydroxylation of the benzene (B151609) ring at the C-5 and C-6 positions. chemicalbook.com This metabolic pathway confirms the existence of microbial enzymes that can act on the tetralin scaffold, which could be harnessed for preparative-scale biocatalytic hydroxylations.

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the mechanisms governing the synthesis and transformation of this compound and its derivatives is crucial for reaction optimization and the design of new synthetic pathways. One area of interest is the mechanism of air oxidation of silylated intermediates. A tentative radical pathway has been proposed for the oxidation of a bis(enolsilylether) to its corresponding enedione, which involves the addition of triplet oxygen to an enol double bond followed by homolytic cleavage and elimination steps. mdpi.com Further computational and experimental studies are needed to validate and refine such mechanisms.

Another complex area involves palladium-catalyzed cycloaddition reactions. Zwitterionic π-allylpalladium intermediates derived from tetrahydronaphthalene-fused precursors are valuable synthons for constructing polycyclic compounds. researchgate.net Elucidating the precise mechanisms of these cycloadditions, including the factors that control regio- and stereoselectivity, will enable the rational design of catalysts and substrates for the synthesis of novel and complex molecular architectures. researchgate.net

Expansion of Applications as Chiral Auxiliaries and Synthetic Intermediates

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Given its rigid bicyclic structure and chiral nature, enantiomerically pure this compound is a promising candidate for use as a chiral auxiliary in asymmetric synthesis. Future work could explore its application in controlling stereoselectivity in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

The compound already serves as a valuable synthetic intermediate. It has been used in the synthesis of 1,5-bis(4-aminobenzoate)-1,2,3,4-tetrahydronapthalene (4-DABTN) and 1,5-bis(3-aminobenzoate)-1,2,3,4-tetrahydronapthalene (5-DABTN). Additionally, related structures have been employed as key building blocks in the total synthesis of complex natural products and their analogs, such as analogs of calcitriol, the active form of vitamin D3. mdpi.comresearchgate.net Expanding the library of compounds derived from this compound will broaden its utility as a versatile intermediate for creating structurally diverse molecules.

Comprehensive Elucidation of Biological Roles and Biochemical Interactions

The structural similarity of the tetralin-diol core to known biologically active molecules suggests that this compound itself may possess interesting biological properties. A key area for future research is the comprehensive investigation of its potential pharmacological activities.

Notably, the related compound 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN) is a fragment of the potent dopamine (B1211576) agonist apomorphine (B128758) and exhibits dopamine-like activities. researchgate.net This connection strongly suggests that the tetralin-diol scaffold could serve as a pharmacophore for interacting with dopamine receptors or other neurological targets. Future studies should include screening this compound and its derivatives for activity against a panel of receptors and enzymes.

常见问题

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrahydronaphthalene-1,5-diol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of diols in the tetrahydronaphthalene system typically involves catalytic hydrogenation of naphthoquinone precursors or regioselective hydroxylation. For example, hydroxylation of 1,2,3,4-tetrahydronaphthalene using meta-chloroperbenzoic acid (mCPBA) under controlled pH (5–7) can yield diol derivatives, but steric and electronic effects may lead to isomer formation . Reaction temperature (e.g., 25–60°C) and solvent polarity (e.g., acetonitrile vs. THF) significantly impact regioselectivity and byproduct profiles. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the 1,5-diol isomer .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Compare and spectra with computational predictions (DFT-based tools like Gaussian) to confirm hydroxyl positions and stereochemistry. Look for characteristic deshielded protons near diol groups (δ 4.5–5.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities (e.g., quinone byproducts). High-resolution MS (HRMS) confirms molecular formula (CHO) .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, though diol hygroscopicity may complicate crystallization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory toxicity data for tetrahydronaphthalene diols in in vitro vs. in vivo models?

Methodological Answer: Discrepancies often arise from metabolic activation differences. In vitro, cytochrome P450 enzymes (e.g., CYP2E1) may oxidize the diol to electrophilic quinone intermediates, causing DNA adducts or oxidative stress in hepatic cell lines . However, in vivo detoxification via glucuronidation (UGT1A1/1A9) or sulfation (SULT1A1) in rodents reduces bioavailability. To resolve contradictions:

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer: Adopt OECD guidelines for environmental fate studies:

- Hydrolysis : Incubate diol in buffers (pH 4–9, 25–50°C) and monitor degradation via HPLC. Aromatic diols typically resist hydrolysis but may photodegrade under UV .

- Bioaccumulation : Use freshwater models (e.g., Daphnia magna) to measure bioconcentration factors (BCF). LogP (estimated ~2.1 via XLogP3 ) suggests moderate lipophilicity, but hydroxyl groups may enhance water solubility.

- Soil adsorption : Conduct batch tests with varying organic matter content. Cation-π interactions with soil humic acids may dominate binding .

Q. What experimental strategies mitigate oxidation artifacts during in vitro assays with this compound?

Methodological Answer: Oxidation to quinones under aerobic conditions can confound results (e.g., false-positive genotoxicity). Mitigation approaches:

- Antioxidant additives : Include 1 mM ascorbic acid or 0.1% BHT in assay buffers .

- Anaerobic chambers : Conduct assays under nitrogen/argon to prevent autoxidation.

- Real-time monitoring : Use O-sensitive probes (e.g., PreSens) to track dissolved oxygen in cell cultures .

Data Analysis & Theoretical Frameworks

Q. How should researchers reconcile conflicting computational predictions vs. experimental data for diol-protein interactions?

Methodological Answer: Discrepancies between docking simulations (AutoDock Vina) and SPR binding data may arise from solvent effects or protein flexibility. Strategies:

- Explicit solvent MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to account for conformational changes .

- Alchemical free-energy calculations : Use thermodynamic integration (TI) to improve binding affinity predictions .

- Experimental validation : Compare computational hits with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .

Q. What factorial design principles optimize the synthesis and bioactivity screening of this compound derivatives?

Methodological Answer: Implement a 2 factorial design to evaluate variables (e.g., catalyst loading, temperature, solvent):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.